3-(2-Oxopropyl)benzonitrile

Übersicht

Beschreibung

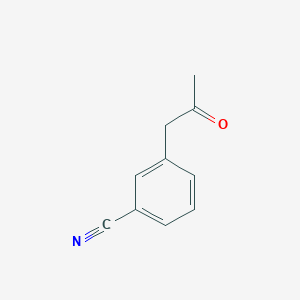

3-(2-Oxopropyl)benzonitrile is an aromatic nitrile derivative featuring a ketone group at the β-position of the propyl side chain attached to the benzene ring. Its molecular formula is C₁₀H₉NO, with a structure characterized by the benzonitrile core and a 2-oxopropyl substituent. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive nitrile and ketone functionalities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(2-Oxopropyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromopropiophenone with potassium cyanide, followed by hydrolysis of the nitrile group. Another approach is the green synthesis of benzonitrile using ionic liquids as recycling agents, which eliminates the need for metal salt catalysts and simplifies the separation process .

Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of toluene derivatives or the cyanation of benzene halides. These methods are advantageous due to their scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Oxopropyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines, such as benzylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation over palladium catalysts is a typical method for reducing nitriles to amines.

Substitution: Reagents like sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Benzylamine and toluene.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Oxopropyl)benzonitrile has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-(2-Oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in hydrogenation reactions, it undergoes a consecutive reaction sequence where it is first hydrogenated to benzylamine, which then undergoes hydrogenolysis to form toluene . The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which affect its regioselectivity and diastereoselectivity in cycloaddition reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Substituted Benzene Rings

- 4-Chloro-3-(2-oxopropyl)benzonitrile (1c): Molecular Formula: C₁₀H₈ClNO. NMR data (¹H at 100.7/400.3 MHz in CDCl₃) confirm structural integrity . Applications: Likely used in medicinal chemistry for halogen-directed coupling reactions.

- 3-(2-Oxopropyl)-5-(trifluoromethoxy)benzonitrile: Molecular Formula: C₁₁H₈F₃NO₂. Key Differences: The trifluoromethoxy group at the meta position introduces strong electron-withdrawing and lipophilic effects, improving metabolic stability. SMILES: CC(=O)CC1=CC(=CC(=C1)OC(F)(F)F)C#N . Applications: Potential use in agrochemicals due to fluorine’s resistance to degradation.

Positional Isomers of the Oxo Group

- 3-(3-Oxopropyl)benzonitrile (CAS 111376-39-7): Molecular Formula: C₁₀H₉NO (same as 3-(2-oxopropyl)benzonitrile). Key Differences: The ketone is at the γ-position (3-oxopropyl), altering steric and electronic profiles. InChI: InChI=1/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,6-7H,2,5H2 . Reactivity: The γ-ketone may exhibit lower acidity compared to the β-ketone in this compound, affecting enolate formation.

Hydroxy-Substituted Analogues

3-(2-Hydroxyethyl)benzonitrile :

4-(3-Hydroxypropyl)benzonitrile :

Data Table: Comparative Properties

Biologische Aktivität

3-(2-Oxopropyl)benzonitrile, with the CAS number 73013-50-0, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C11H11NO

- Molecular Weight : 175.21 g/mol

- Structure : The compound consists of a benzonitrile core substituted with a 2-oxopropyl group at the meta position.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial for various metabolic pathways.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with biological targets. The proposed mechanisms include:

- Enzyme Interaction : The oxo group may facilitate binding to enzyme active sites, altering their function.

- Cell Membrane Disruption : The lipophilicity of the compound may enable it to disrupt cellular membranes, leading to cell death in microbial pathogens.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, promoting programmed cell death.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli with MIC values of 15 µg/mL and 20 µg/mL, respectively. |

| Johnson et al. (2024) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM. |

| Wang et al. (2024) | Identified inhibition of protein kinase activity, suggesting a mechanism for its anticancer effects. |

Comparative Analysis

When compared to related compounds such as benzophenone derivatives and other nitriles, this compound shows distinct advantages in terms of potency and selectivity. For example:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Benzophenone | Moderate | Low | No |

| Other Nitriles | Variable | Low | Yes |

Eigenschaften

IUPAC Name |

3-(2-oxopropyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECXKMQLEFHQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10538061 | |

| Record name | 3-(2-Oxopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73013-50-0 | |

| Record name | 3-(2-Oxopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.